Ofloxacin-d8 is synthesized through various chemical processes that involve the modification of the parent compound, ofloxacin. The deuteration process enhances its stability and allows for more precise tracking in biological and chemical assays.
Ofloxacin-d8 falls under the category of fluoroquinolone antibiotics, which are characterized by their broad-spectrum activity against various bacterial infections. It is specifically utilized as an internal standard in chromatography and other analytical techniques due to its isotopic labeling.
The synthesis of Ofloxacin-d8 (hydrochloride) involves a multi-step chemical reaction. A common method includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and the use of protective groups to ensure that the desired product is obtained without unwanted side reactions.
The molecular structure of Ofloxacin-d8 can be represented by its canonical and isomeric SMILES notations:
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl
.These representations highlight the complex arrangement of atoms within the molecule, including multiple rings and functional groups characteristic of fluoroquinolones.
The InChI Key for Ofloxacin-d8 is CAOOISJXWZMLBN-JCYLEXHWSA-N
, which serves as a unique identifier for this compound in chemical databases.
Ofloxacin-d8 participates in several chemical reactions:
These reactions are crucial for understanding the compound's behavior in different environments and its interactions with other chemicals.
These properties are essential for its application in laboratory settings and pharmaceutical formulations.
Ofloxacin-d8 has several important applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4